The development of N-Selectride in the 1970s by Herbert C. Brown, a Nobel laureate in Chemistry, represented a significant advancement in organic synthesis. N-Selectride offered several advantages over existing reducing agents, including its exceptional selectivity, mild reaction conditions, and functional group tolerance.
The Lewis structure of N-Selectride features a central boron atom (B) bonded to four groups: a hydride (H) and three bulky sec-butyl groups (CH(CH3)C2H5). The negative charge is delocalized across the three sec-butyl groups, creating a tetrahedral anionic complex (BH(sec-Bu)3⁻) and a sodium cation (Na⁺) to balance the charge [].
The key feature of N-Selectride's structure is the steric hindrance caused by the three bulky sec-butyl groups. This steric bulk hinders the approach of the reducing agent to the substrate, leading to exceptional chemoselectivity. The hydride attached to the boron atom is the reactive site for reduction reactions.
N-Selectride is typically synthesized by the reaction of diborane (B2H6) with tert-butylmagnesium chloride (t-BuMgCl) at low temperatures (-78 °C).
B2H6 + 3 t-BuMgCl → 2 NaBH(sec-Bu)3 + 3 MgCl2
N-Selectride decomposes upon exposure to air or moisture, releasing hydrogen gas and forming borane and butyl hydroxide byproducts [].
N-Selectride is a versatile reducing agent involved in various organic transformations. Here are some examples:
RCHO + NaBH(sec-Bu)3 -> RCH2OH (aldehyde to primary alcohol)RCOR' + NaBH(sec-Bu)3 -> RCH(OH)R' (ketone to secondary alcohol)
R2C=NR' + NaBH(sec-Bu)3 -> R2CHNR' (imine to secondary amine)
These are just a few examples, and N-Selectride can participate in many other reduction reactions in organic synthesis.
Sodium tri-sec-butylborohydride (NaBH(sec-Bu)₃), also known as N-Selectride or sodium tris(3-methyl-2-butyl)borohydride, is a valuable reducing agent widely used in organic synthesis. Its bulky sec-butyl groups contribute to its unique properties compared to other borohydride reducing agents, such as sodium borohydride (NaBH₄).
N-Selectride selectively reduces various functional groups, including aldehydes, ketones, imines, and epoxides, to their corresponding alcohols. It exhibits milder reducing properties compared to lithium aluminum hydride (LiAlH₄), making it suitable for reactions involving sensitive functionalities. Additionally, its steric bulk allows for chemoselective reduction, favoring reactions at less sterically hindered sites within a molecule [].
N-Selectride finds application in dehydrogenative coupling reactions, which form carbon-carbon bonds by removing hydrogen atoms from two different molecules. This approach offers an alternative to traditional coupling methods that often require harsh conditions or expensive catalysts. Recent research demonstrates the effectiveness of N-Selectride in promoting the dehydrogenative coupling of alcohols with hydrosilanes to form alkenes []. This method offers a valuable tool for synthesizing complex organic molecules with improved atom economy and efficiency.
Beyond its primary uses in reduction and dehydrogenative coupling, N-Selectride finds application in various other areas of scientific research. These include:
Flammable;Corrosive;Irritant